
tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenfumarat ist eine chemische Verbindung mit der Summenformel C14H22N2O2. Es ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Diese Verbindung wird häufig als Zwischenprodukt in der organischen Synthese verwendet und hat potenzielle therapeutische Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenfumarat beinhaltet typischerweise die Reaktion von tert-Butylcarbamathydrogenfumarat mit 1-Amino-3-phenylpropan-2-ol unter bestimmten Bedingungen. Die Reaktion wird normalerweise in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren
In einem industriellen Umfeld beinhaltet die Produktion von tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenfumarat die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Lösungsmittelextraktion, Destillation und Kristallisation umfassen, um das Endprodukt in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenfumarat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um Amine oder andere reduzierte Produkte zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Oxide liefern, während Reduktion Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenfumarat als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Es dient als Baustein für komplexere Moleküle .
Biologie
In der biologischen Forschung wird diese Verbindung verwendet, um Enzymwechselwirkungen und Protein-Liganden-Bindung zu untersuchen. Es wird auch bei der Entwicklung von biochemischen Assays verwendet .
Medizin
In der Medizin hat tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenfumarat potenzielle therapeutische Anwendungen. Es wird hinsichtlich seiner Rolle in der Arzneimittelentwicklung und als potenzielle Behandlung für bestimmte Krankheiten untersucht.
Industrie
In der Industrie wird diese Verbindung bei der Herstellung von Arzneimitteln und Feinchemikalien verwendet. Es wird auch bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenfumarat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Prozesse in Zellen beeinflussen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenchlorid
- tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathsulfat
Einzigartigkeit
tert-Butyl-1-Amino-3-phenylpropan-2-ylcarbamathydrogenfumarat ist aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Es bietet gegenüber ähnlichen Verbindungen deutliche Vorteile in Bezug auf Stabilität, Löslichkeit und Reaktivität. Diese einzigartigen Eigenschaften machen es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll.
Eigenschaften
Molekularformel |
C18H26N2O6 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H22N2O2.C4H4O4/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11;5-3(6)1-2-4(7)8/h4-8,12H,9-10,15H2,1-3H3,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
BKXKCERAGQMOKL-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


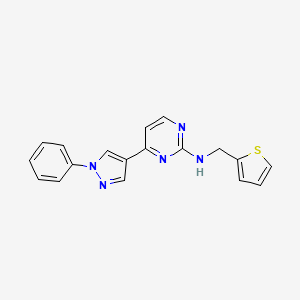
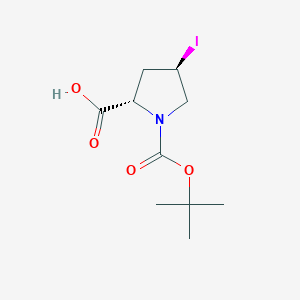
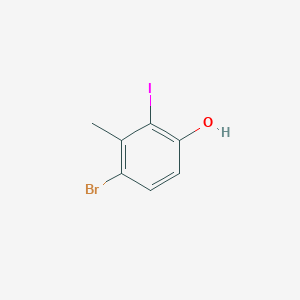


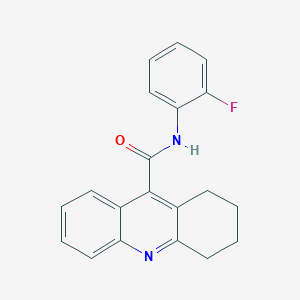
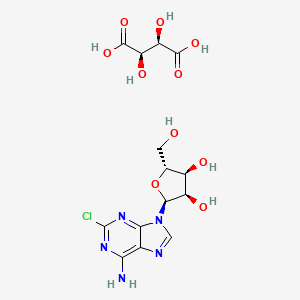


![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)
![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
